4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antibacterial, antifungal, and anti-inflammatory properties. The unique structure of this compound, which includes a dibenzo[b,f][1,4]oxazepine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps:
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Formation of the Dibenzo[b,f][1,4]oxazepine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminobenzophenone derivatives, cyclization can be achieved using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Introduction of the Sulfonamide Group: : The sulfonamide group can be introduced by reacting the dibenzo[b,f][1,4]oxazepine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine (TEA) or pyridine.
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Fluorination and Methylation: : The introduction of the fluorine and methyl groups can be achieved through selective halogenation and alkylation reactions. For instance, fluorination can be performed using N-fluorobenzenesulfonimide (NFSI) or similar reagents, while methylation can be done using methyl iodide (MeI) or dimethyl sulfate (DMS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction reactions can be used to modify the oxazepine core or the sulfonamide group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3/H2SO4 for nitration, NFSI for fluorination.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, fluoro, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory and analgesic properties. It has shown promise in preclinical studies for the treatment of inflammatory diseases and pain management.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets in cells. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the death of bacterial cells or the reduction of inflammation in human tissues.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Uniqueness
The uniqueness of 4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide lies in its specific combination of functional groups. The presence of both fluorine and methyl groups on the aromatic ring enhances its biological activity and chemical stability compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-13-11-15(8-9-17(13)22)29(26,27)23-14-7-10-19-16(12-14)21(25)24(2)18-5-3-4-6-20(18)28-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAIKKREEOMOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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